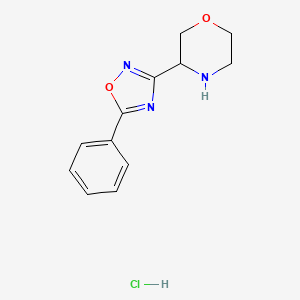
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Overview
Description
“3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461704-93-7 . It has a molecular weight of 267.71 . This compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.71 . It is a powder that is stored at room temperature .Scientific Research Applications
1. Antitubercular Activity
One of the significant applications of compounds related to "3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride" is their antitubercular activity. Studies have shown that modifications of the isoniazid structure, which is a well-known antitubercular agent, by incorporating 1,3,4-oxadiazole derivatives have resulted in compounds with significant in vitro efficacy against various strains of Mycobacterium tuberculosis. For instance, some derivatives have shown comparable or even superior activity to isoniazid in inhibiting the growth of the bacteria, highlighting the therapeutic potential of these compounds in the treatment of tuberculosis (Asif, 2014).
2. Broad-Spectrum Biological Activities
The 1,3,4-oxadiazole ring is a common feature in many synthetic molecules due to its structural uniqueness and the ability to engage in various weak interactions with biological targets. This has led to the development of 1,3,4-oxadiazole-based derivatives that exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects. The versatility of these compounds makes them valuable in the search for new therapeutic agents with diverse pharmacological profiles (Verma et al., 2019).
3. Pharmacological Potential
The pharmacological potential of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been extensively reviewed, with findings indicating that these compounds possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The inherent physical, chemical, and pharmacokinetic properties of oxadiazoles enhance their pharmacological activity, making them promising candidates for drug development (Wang et al., 2022).
properties
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGFGQJUPDFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



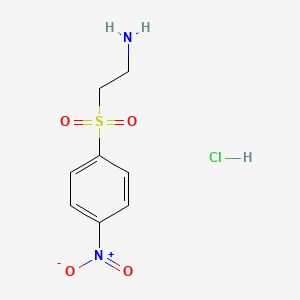
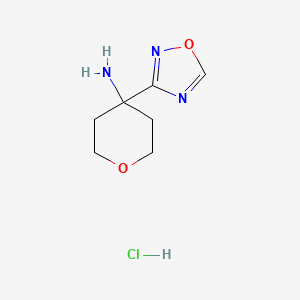
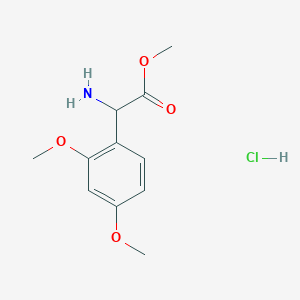
![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)
![2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride](/img/structure/B1430465.png)
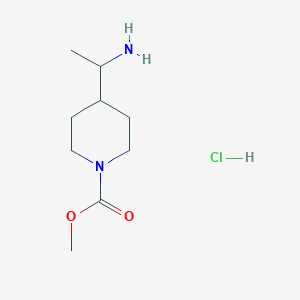
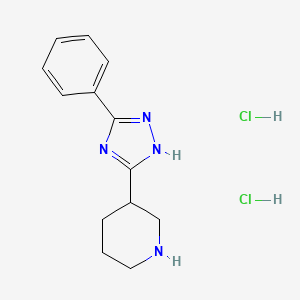
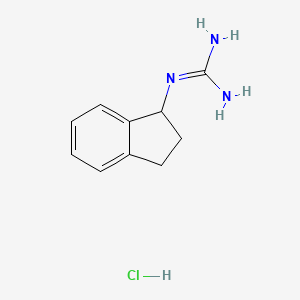
![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)
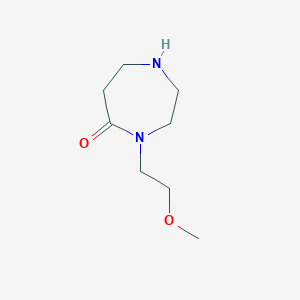
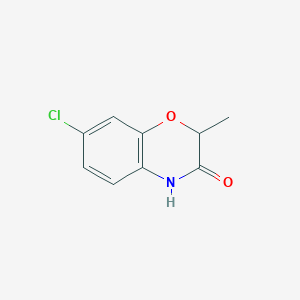
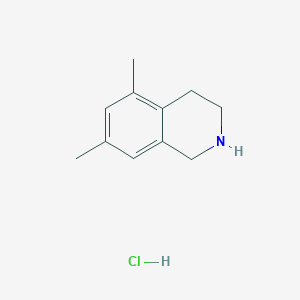
![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
![6-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1430481.png)